molecular formula C9H10N2 B008580 5-Isopropylpicolinonitrile CAS No. 110260-90-7

5-Isopropylpicolinonitrile

Cat. No.: B008580
CAS No.: 110260-90-7
M. Wt: 146.19 g/mol
InChI Key: SVHPHQGAEDHOIP-UHFFFAOYSA-N
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Description

5-Isopropylpicolinonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of picolinonitrile, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylpicolinonitrile can be achieved through several methods. One common approach involves the reaction of 5-bromopicolinonitrile with isopropylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:

  • Dissolve 5-bromopicolinonitrile in anhydrous ether.
  • Add isopropylmagnesium bromide dropwise while maintaining the reaction mixture at a low temperature.
  • Stir the reaction mixture for several hours, then quench with water.
  • Extract the product with an organic solvent and purify by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Isopropylpicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 5-isopropylpicolinic acid or 5-isopropylpyridine N-oxide.

    Reduction: Formation of 5-isopropylpicolinamide or 5-isopropylpyridine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Isopropylpicolinonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of ligands for catalysis and coordination chemistry.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Isopropylpicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the organism.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpicolinonitrile: Similar structure but with a methyl group instead of an isopropyl group.

    5-Ethylpicolinonitrile: Contains an ethyl group at the 5-position.

    5-Phenylpicolinonitrile: Features a phenyl group at the 5-position.

Uniqueness

5-Isopropylpicolinonitrile is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

5-propan-2-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(2)8-3-4-9(5-10)11-6-8/h3-4,6-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHPHQGAEDHOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

83.8 g (0.6 mole) of 1-dimethylamino-1-aza-3-isopropyl-1,3-butadiene and 121.4 g (1.2 moles) of triethylamine are dissolved in 325 ml of acetonitrile. To this solution are added 52.5 g (0.6 mole) of α-chloroacrylonitrile. This solution is heated for 4 hours to 70° C., cooled, filtered, and concentrated by evaporation. The oily residue is dissolved in dioxane and gaseous HCl is introduced into the solution with ice cooling until the pH is 1. After 30 minutes, the batch is concentrated by evaporation and the residue is partitioned between chloroform and 1N NaHCO3. The organic phase is dried and concentrated by evaporation. The residual oil is distilled under a high vacuum at 81°-84° C. The distillate solidifies, affording 60.1 g (68.5%) of the title compound with a melting point of 47°-49° C.
Name
1-dimethylamino-1-aza-3-isopropyl-1,3-butadiene
Quantity
83.8 g
Type
reactant
Reaction Step One
Quantity
121.4 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step Two
Yield
68.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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